molecular formula C16H24N4O4S B2379315 (1-(Methylsulfonyl)piperidin-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 2034252-06-5

(1-(Methylsulfonyl)piperidin-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B2379315
CAS No.: 2034252-06-5
M. Wt: 368.45
InChI Key: YGPRJQMKLPYHQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(Methylsulfonyl)piperidin-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a complex organic compound that features a piperidine ring, a pyrazine ring, and a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Methylsulfonyl)piperidin-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves multiple steps, including the formation of the piperidine and pyrazine rings, followed by their functionalization and coupling. Common synthetic routes include:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Formation of Pyrazine Ring: The pyrazine ring is often synthesized via condensation reactions of diamines with diketones.

    Functionalization: The piperidine and pyrazine rings are functionalized with methylsulfonyl and methanone groups, respectively.

    Coupling: The final step involves coupling the functionalized piperidine and pyrazine rings under specific reaction conditions, such as the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(1-(Methylsulfonyl)piperidin-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur at the methanone group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidine N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

(1-(Methylsulfonyl)piperidin-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-(Methylsulfonyl)piperidin-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds such as piperidine N-oxides and substituted piperidines share structural similarities.

    Pyrazine Derivatives: Compounds like pyrazinamide and substituted pyrazines are structurally related.

Uniqueness

(1-(Methylsulfonyl)piperidin-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone is unique due to its combination of piperidine and pyrazine rings, along with the specific functional groups attached. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(1-methylsulfonylpiperidin-4-yl)-(3-pyrazin-2-yloxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O4S/c1-25(22,23)20-9-4-13(5-10-20)16(21)19-8-2-3-14(12-19)24-15-11-17-6-7-18-15/h6-7,11,13-14H,2-5,8-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPRJQMKLPYHQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCCC(C2)OC3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.